N-(4-hydroxy-1-adamantyl)acetamide

Description

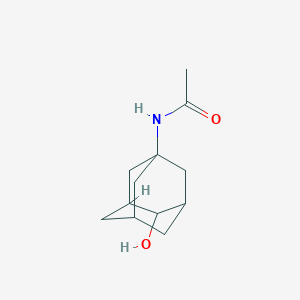

N-(4-hydroxy-1-adamantyl)acetamide is a synthetic acetamide derivative featuring a hydroxylated adamantane backbone. Adamantane, a diamondoid hydrocarbon, is prized in medicinal chemistry for its rigid, lipophilic structure, which enhances metabolic stability and membrane permeability.

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-(4-hydroxy-1-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-11,15H,2-6H2,1H3,(H,13,14) |

InChI Key |

JJFQGTPOWXTNDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(C(C3)C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

N-(1-Adamantyl)acetamide

- Structure : Lacks the 4-hydroxy group on the adamantane ring.

- Molecular Weight : 193.29 g/mol.

- Physical Properties : Melting point = 148–149°C; density = 1.08 g/cm³.

- Key Differences : The absence of the hydroxyl group reduces polarity, likely enhancing lipophilicity and blood-brain barrier penetration compared to the hydroxylated derivative. This compound serves as a foundational analog for studying the impact of hydroxylation on adamantane-based acetamides .

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

- Structure : A simple aromatic acetamide with a para-hydroxyphenyl group.

- Molecular Weight : 151.16 g/mol.

- Pharmacology: Well-known analgesic and antipyretic agent. The hydroxyl group is critical for COX enzyme inhibition.

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure : Chlorine substituent at the 3-position of the hydroxyphenyl ring.

- Pharmacology: Exhibits antimicrobial activity, as observed in halogenated acetamide derivatives.

Functional Analogues

N-Phenylacetamide Sulphonamides

- Example : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35).

- Activity : Demonstrates analgesic activity surpassing paracetamol in some models. The sulphonamide group introduces hydrogen-bonding capacity, enhancing target affinity .

- Comparison : The adamantane backbone in N-(4-hydroxy-1-adamantyl)acetamide may offer superior metabolic stability compared to sulphonamide-based analogs.

Pyridazin-3(2H)-one Acetamides

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone moiety contributes to receptor selectivity .

- Comparison : Adamantane’s bulkiness in this compound may hinder interactions with G-protein-coupled receptors like FPR2 but could enhance binding to hydrophobic enzyme pockets.

Physicochemical and Crystallographic Comparisons

- Meta-Substituted Trichloro-acetamides: Example: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. Crystallography: Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions alter crystal packing and lattice constants.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacological Activities of Acetamide Derivatives

Research Findings and Implications

- Hydroxylation Impact: The 4-hydroxy group on adamantane likely reduces lipophilicity (clogP ~1.5 vs. ~3.0 for non-hydroxylated analog) while introducing hydrogen-bonding capacity, which could improve solubility and target engagement in polar environments .

- Adamantane Advantages : Adamantane’s rigidity may mitigate off-target effects by restricting conformational flexibility, as seen in antiviral drugs like rimantadine.

- Synthetic Challenges : Hydroxylation of adamantane requires precise reaction conditions (e.g., iodination followed by hydroxylation, as in ), often necessitating protecting groups to prevent over-oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.